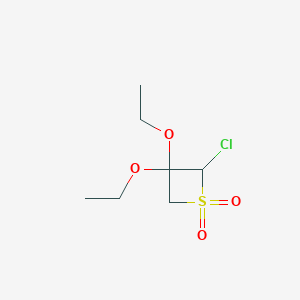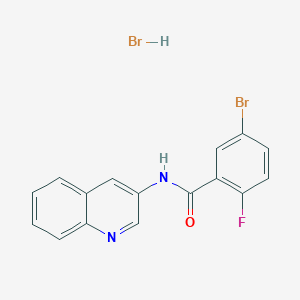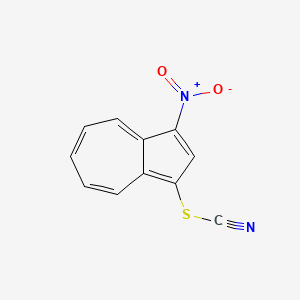
3-Nitro-1-azulenyl thiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Nitro-1-azulenyl thiocyanate is a unique organic compound with the molecular formula C11H6N2O2S and a molecular weight of 230.247 g/mol . This compound is part of the azulene family, known for their distinctive blue color and non-benzenoid aromatic properties. Azulenes have fascinated chemists due to their unusual electronic properties and vibrant colors .
Vorbereitungsmethoden
The synthesis of 3-nitro-1-azulenyl thiocyanate typically involves the nitration of azulene followed by thiocyanation. One common method includes the reaction of azulene with nitric acid to introduce the nitro group at the 3-position.
Analyse Chemischer Reaktionen
3-Nitro-1-azulenyl thiocyanate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thiocyanate group can be substituted by nucleophiles under appropriate conditions.
Common reagents used in these reactions include nitric acid for nitration, thiocyanogen for thiocyanation, and hydrogen gas for reduction. Major products formed from these reactions include amino derivatives and other substituted azulenes .
Wissenschaftliche Forschungsanwendungen
3-Nitro-1-azulenyl thiocyanate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex azulene derivatives.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the development of dyes and pigments due to its vibrant color.
Wirkmechanismus
The mechanism of action of 3-nitro-1-azulenyl thiocyanate involves its interaction with molecular targets through its nitro and thiocyanate groups. The nitro group can participate in redox reactions, while the thiocyanate group can act as a nucleophile or electrophile depending on the reaction conditions. These interactions can modulate various biochemical pathways, making it a versatile compound in research .
Vergleich Mit ähnlichen Verbindungen
3-Nitro-1-azulenyl thiocyanate can be compared with other azulene derivatives such as 1-azulenyl triflates and 1-azulenyl halides. These compounds share the azulene core but differ in their substituents, which impart unique chemical and physical properties. For example, 1-azulenyl triflates are used in Suzuki coupling reactions, while 1-azulenyl halides are used in various halogenation reactions .
Similar compounds include:
- 1-Azulenyl triflates
- 1-Azulenyl halides
- 3-Nitro-1,2,4-triazol-5-one
These comparisons highlight the versatility and unique properties of this compound in various chemical contexts.
Eigenschaften
CAS-Nummer |
103566-11-6 |
|---|---|
Molekularformel |
C11H6N2O2S |
Molekulargewicht |
230.24 g/mol |
IUPAC-Name |
(3-nitroazulen-1-yl) thiocyanate |
InChI |
InChI=1S/C11H6N2O2S/c12-7-16-11-6-10(13(14)15)8-4-2-1-3-5-9(8)11/h1-6H |
InChI-Schlüssel |
YPYXEKNGAIHKJC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C(C=C2[N+](=O)[O-])SC#N)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1Z,7Z,13Z,15E)-15-methoxy-14-azatetracyclo[14.4.0.02,7.08,13]icosa-1,3,5,7,9,11,13,15,17,19-decaene](/img/structure/B11952775.png)

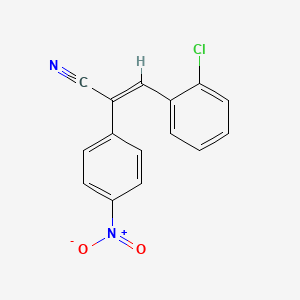
![methyl N-[(benzyloxy)carbonyl]glycylglycylleucinate](/img/structure/B11952795.png)
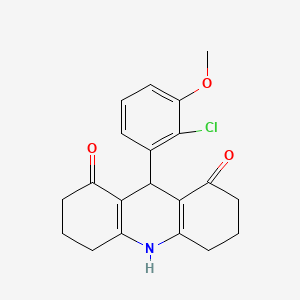



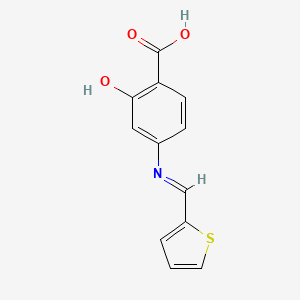
![(1E)-1-(4-methoxyphenyl)ethanone [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11952833.png)
![2-Acetyl-5-[(3,4-dimethoxybenzoyl)oxy]phenyl 3,4-dimethoxybenzoate](/img/structure/B11952841.png)
![Ethyl 2-amino-6-[2-(2-methoxyphenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11952843.png)
